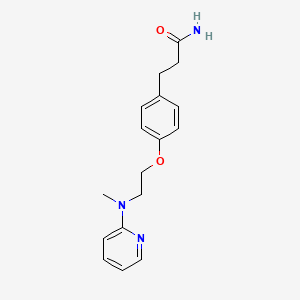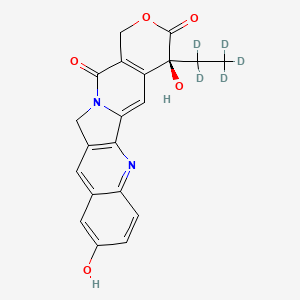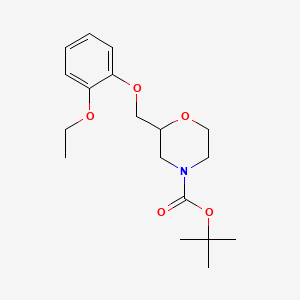
3-(4-((2-(Methyl(2-pyridinyl)amino)ethyl)oxy)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Antibacterial Activity : This compound and its derivatives have been utilized in synthesizing azole derivatives, which exhibited good antibacterial activity against certain bacteria like Rhizobium radiobacter (Tumosienė et al., 2012).
Application in Polymer Science : The synthesis of derivatives of this compound, such as 3-oxo-3-phenyl-N-(2-pyridyl)propanamide, has been reported for use as additives in polymers to resist photooxidation, highlighting its potential in material science applications (Hanna & Girges, 1990).
Anticonvulsant Applications : The compound has been studied for its structural properties in relation to anticonvulsant enaminones, indicating its potential application in the development of anticonvulsant drugs (Kubicki et al., 2000).
Muscle Relaxant and Anticonvulsant Activities : Certain derivatives have been evaluated for their muscle relaxant and anticonvulsant activities, suggesting their relevance in therapeutic applications (Tatee et al., 1986).
ADP-Ribosylation Studies : This compound has been used as a chemical probe to study ADP-ribosylation, particularly in the synthesis and evaluation of inhibitors of the human ADP-ribosyltransferase ARTD3/PARP3 (Lindgren et al., 2013).
Synthesis of HIV-1 Inhibitors : Derivatives of this compound have been synthesized and evaluated as specific HIV-1 reverse transcriptase inhibitors, indicating their importance in antiviral drug development (Wai et al., 1993).
Antifilarial Activity : Its derivatives have been synthesized and evaluated for their antifilarial activity, which is crucial in the development of treatments for parasitic diseases (Angelo et al., 1983).
properties
IUPAC Name |
3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-20(17-4-2-3-11-19-17)12-13-22-15-8-5-14(6-9-15)7-10-16(18)21/h2-6,8-9,11H,7,10,12-13H2,1H3,(H2,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYJIYCWEDILNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CCC(=O)N)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((2-(Methyl(2-pyridinyl)amino)ethyl)oxy)phenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tris[2-(perfluorodecyl)ethyl] Phosphate](/img/structure/B590017.png)







